![molecular formula C21H22ClN3OS B3000030 4-benzyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1323703-45-2](/img/structure/B3000030.png)

4-benzyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

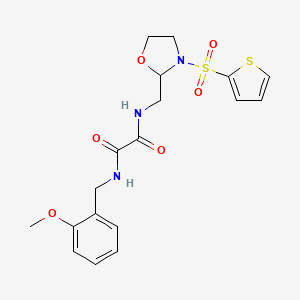

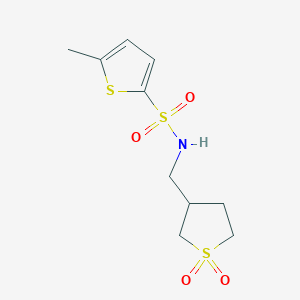

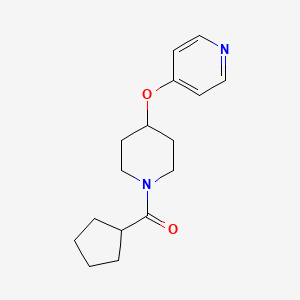

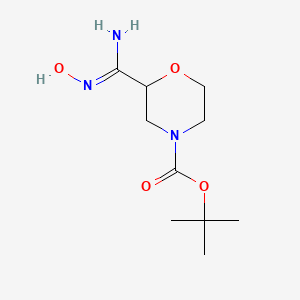

“4-benzyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride” is a chemical compound. It is related to the class of compounds known as thiadiazoles . This compound is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .

Synthesis Analysis

The synthesis of related compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another process involves reacting 2-amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with an alkali metal nitrite in the presence of a reducing agent in an aqueous solution of an acidic compound .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Compounds with structural similarities to the query compound have been synthesized and characterized to explore their chemical and physical properties. For instance, the study by Patel & Patel, 2015 details the synthesis of heterocyclic compounds derived from benzamide, focusing on their spectroscopic properties and biological activity. These compounds were evaluated for antibacterial and antifungal activities, showcasing the relevance of such chemical structures in antimicrobial research.

Biological Applications

The biological activity of similar compounds has been a significant area of research. For example, Said et al., 2004 synthesized thiazolopyrimidines with potential antimicrobial and antitumor properties. Their work highlights the importance of such compounds in developing new therapeutic agents. Additionally, Hebishy et al., 2020 demonstrated the antiavian influenza virus activity of benzamide-based 5-aminopyrazoles, indicating the potential of related compounds in antiviral research.

Material Science and Luminescence

Compounds structurally related to the query have also found applications in material science, particularly in luminescence. Srivastava et al., 2017 discussed the aggregation-enhanced emission properties of pyridyl substituted benzamides, illustrating their potential use in developing new luminescent materials. These materials could be valuable in sensors, optoelectronics, and bioimaging, highlighting the diverse applications of such chemical structures.

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit enzymes like tyrosinase

Mode of Action

It’s known that benzamide derivatives can inhibit certain enzymes . The compound likely interacts with its target(s) to inhibit their function, leading to the observed effects.

Pharmacokinetics

The solubility of a compound in water and organic solvents can influence its bioavailability

Result of Action

The potential inhibition of certain enzymes could lead to changes at the molecular and cellular levels

Propiedades

IUPAC Name |

4-benzyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS.ClH/c1-24-12-11-18-19(14-24)26-21(22-18)23-20(25)17-9-7-16(8-10-17)13-15-5-3-2-4-6-15;/h2-10H,11-14H2,1H3,(H,22,23,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTWEMPGYTZFBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]oxane-4-carboxamide](/img/structure/B2999949.png)

![3,4-diethoxy-N~1~-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2999952.png)

![imidazo[1,2-b]pyridazin-8(5H)-one](/img/structure/B2999954.png)

![9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B2999955.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2999963.png)

![2-{[(Cyanomethyl)(phenyl)carbamoyl]methoxy}benzamide](/img/structure/B2999970.png)